molecular formula C9H17NO2 B12824847 Vinyl diisopropylcarbamate

Vinyl diisopropylcarbamate

Cat. No.: B12824847
M. Wt: 171.24 g/mol
InChI Key: AUAXHNZLPNKHMO-UHFFFAOYSA-N
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Description

Vinyl diisopropylcarbamate is a chemical compound with the molecular formula C9H17NO2. It is also known as vinyl carbamate. This compound is characterized by the presence of a vinyl group attached to a diisopropylcarbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl diisopropylcarbamate can be synthesized through the reaction of diisopropylcarbamoyl chloride with vinyl alcohol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

(CH3)2CH2NC(O)Cl+CH2=CHOH(CH3)2CH2NC(O)OCH=CH2+HCl\text{(CH3)2CH}2NC(O)Cl + \text{CH2=CH}OH \rightarrow \text{(CH3)2CH}2NC(O)OCH=CH2 + \text{HCl} (CH3)2CH2NC(O)Cl+CH2=CHOH→(CH3)2CH2NC(O)OCH=CH2+HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Vinyl diisopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form saturated carbamates.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation of the vinyl group.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the vinyl group.

    Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Saturated Carbamates: Formed through reduction reactions.

    Substituted Carbamates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Vinyl diisopropylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of vinyl diisopropylcarbamate involves its reactivity with various nucleophiles and electrophiles. The vinyl group can undergo addition reactions, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Vinyl carbamate: Similar structure but without the diisopropyl groups.

    N-Methyl-N-vinylacetamide: Contains a vinyl group attached to an acetamide moiety.

    Vinyl isocyanate: Contains a vinyl group attached to an isocyanate moiety.

Uniqueness

Vinyl diisopropylcarbamate is unique due to the presence of the diisopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in stereospecific transformations and the preparation of enantioenriched compounds .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethenyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3

InChI Key

AUAXHNZLPNKHMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC=C

Origin of Product

United States

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